4-Methoxy-2,6-dimethylbenzonitrile

Description

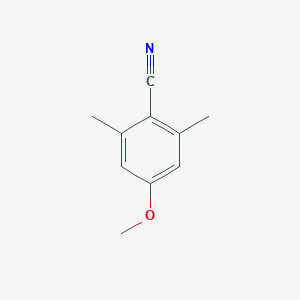

4-Methoxy-2,6-dimethylbenzonitrile is a benzonitrile derivative featuring a methoxy (-OCH₃) group at the para position and methyl (-CH₃) groups at the 2 and 6 positions of the aromatic ring.

The compound’s substituents—methoxy and methyl groups—impart steric and electronic effects.

Properties

CAS No. |

19111-77-4 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

4-methoxy-2,6-dimethylbenzonitrile |

InChI |

InChI=1S/C10H11NO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,1-3H3 |

InChI Key |

AEELMOMIPWVYTA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C#N)C)OC |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-methoxy-2,6-dimethylbenzonitrile and related compounds, along with their observed properties:

Key Findings:

Substituent Effects on Bioactivity: The hydroxyl group in 4-hydroxy-2,6-dimethylbenzonitrile facilitates binding to AgrAC, a bacterial transcription factor, by enabling hydrogen bonding with the hydrophobic cleft of the LytTR domain . In contrast, the methoxy group in the target compound may reduce binding affinity due to its inability to form hydrogen bonds, though it could enhance metabolic stability in drug design .

Electronic and Steric Properties :

- Electron-donating groups (e.g., -OCH₃, -CH₃) in the target compound contrast with electron-withdrawing substituents (e.g., -Br) in 3,5-dibromo-4-hydroxybenzonitrile , altering nitrile reactivity and ring electrophilicity .

- The nitrile group’s stability compared to the aldehyde in 4-methoxy-2,6-dimethylbenzaldehyde makes the target compound more suitable for applications requiring prolonged shelf life or resistance to oxidation .

Safety and Handling :

- While 4-methoxybenzonitrile is labeled as harmful if swallowed (H302), the addition of methyl groups in the target compound may modify its toxicity profile, though specific data are absent in the evidence .

Research Implications and Gaps

- Biological Applications: The inhibition of AgrA-DNA binding by 4-hydroxy-2,6-dimethylbenzonitrile suggests that structural optimization of the target compound (e.g., introducing polar groups) could yield novel quorum-sensing inhibitors in Staphylococcus aureus .

- Synthetic Utility: The patent compound 4-((4-((4-(2-cyanoethenyl)-2,6-dimethylphenyl)amino)benzonitrile (Patent 7,125,879) demonstrates the relevance of benzonitrile derivatives in designing functional materials, where the target compound’s substituents may serve as steric or electronic modulators .

- Data Limitations : Critical gaps exist in the evidence regarding the target compound’s synthesis, exact physicochemical properties, and toxicity. Further studies are needed to explore its binding kinetics, solubility, and industrial scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.